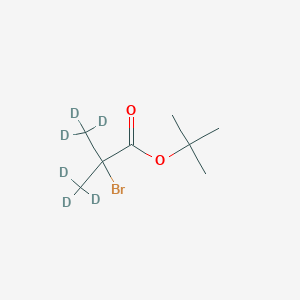
tert-Butyl 2-Bromo-2-methylpropanoate-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-Bromo-2-methylpropanoate-D6: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a stable isotope-labeled reagent in various chemical reactions and research applications. The molecular formula for this compound is C8D6H9BrO2, and it has a molecular weight of 229.144 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-Bromo-2-methylpropanoate-D6 can be synthesized through the bromination of tert-Butyl 2-methylpropanoate. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-Bromo-2-methylpropanoate-D6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of tert-Butyl 2-hydroxy-2-methylpropanoate, tert-Butyl 2-alkoxy-2-methylpropanoate, or tert-Butyl 2-amino-2-methylpropanoate.
Elimination Reactions: Formation of alkenes such as isobutene.
Reduction Reactions: Formation of tert-Butyl 2-methylpropane.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-Bromo-2-methylpropanoate-D6 is used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers and block copolymers. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a stable isotope-labeled reagent to trace metabolic pathways and study enzyme-catalyzed reactions. It helps in understanding the dynamics of biochemical processes .
Medicine: this compound is used in the development of deuterated drugs, which have improved pharmacokinetic properties. Deuteration can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-Bromo-2-methylpropanoate-D6 involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the bromine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The deuterium atoms in the compound provide stability and allow for precise tracking in research applications .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-Bromo-2-methylpropanoate: The non-deuterated version of the compound.
tert-Butyl 2-Chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 2-Iodo-2-methylpropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: tert-Butyl 2-Bromo-2-methylpropanoate-D6 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies in various research fields. The deuterium labeling makes it particularly valuable in tracing experiments and in the development of deuterated drugs .
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
tert-butyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3/i4D3,5D3 |
Clé InChI |
IGVNJALYNQVQIT-RKAHMFOGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)OC(C)(C)C)(C([2H])([2H])[2H])Br |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



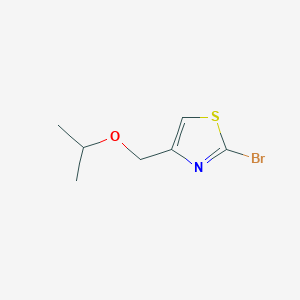
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
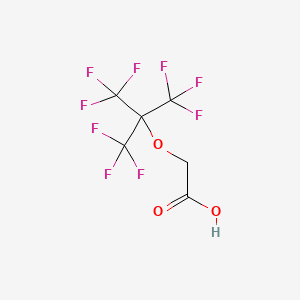
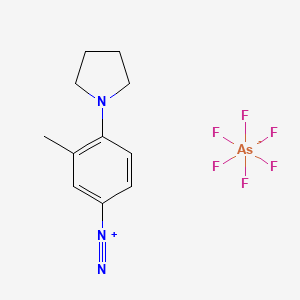
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)


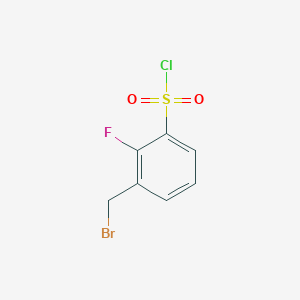
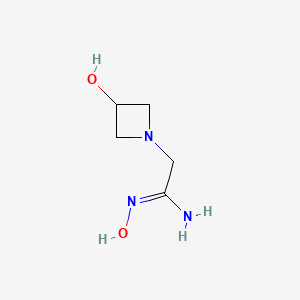

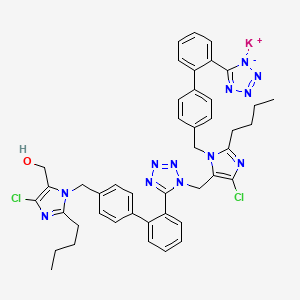

![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
